5-morpholino-6-phenyl-3(2H)-pyridazinone
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Overview
Description
5-morpholino-6-phenyl-3(2H)-pyridazinone: is a heterocyclic compound that features a pyridazinone core with morpholino and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-morpholino-6-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable base to yield the pyridazinone core. The morpholino group is introduced through a subsequent substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-morpholino-6-phenyl-3(2H)-pyridazinone can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol analogs.
Scientific Research Applications
Chemistry: 5-morpholino-6-phenyl-3(2H)-pyridazinone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new pharmaceuticals, particularly for conditions where its unique chemical properties can be leveraged.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science research.
Mechanism of Action
The mechanism of action of 5-morpholino-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
6-phenyl-3(2H)-pyridazinone: Lacks the morpholino group, which may result in different chemical and biological properties.
5-morpholino-3(2H)-pyridazinone:
5-morpholino-6-phenyl-2H-pyridazin-3-one: A positional isomer with different substitution patterns, leading to variations in its chemical behavior.
Uniqueness: 5-morpholino-6-phenyl-3(2H)-pyridazinone is unique due to the presence of both morpholino and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
4-morpholin-4-yl-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-10-12(17-6-8-19-9-7-17)14(16-15-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGKEXDMJHWKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NN=C2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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